Vinyl phosphate is an organophosphorus compound featuring a polymerizable vinyl group and a dihydrogen phosphate ester moiety. As the fundamental, un-esterified monomer in its class, it serves as a reactive precursor for covalently incorporating a high-phosphorus content functional group into polymer backbones. This structure is distinct from more common vinylphosphonates, which possess a direct carbon-phosphorus bond, and from simple phosphate additives. Its primary value proposition lies in its use as a reactive monomer for creating polymers with tailored properties such as inherent flame retardancy, modified surface adhesion, or specific biocompatibility, making it a key raw material in advanced materials development.
Selecting Vinyl phosphate over its common substitutes is a decision driven by specific processing and performance requirements. Unlike its alkylated esters, such as diethyl vinyl phosphate, the free dihydrogen phosphate group of Vinyl phosphate imparts significant hydrophilicity, enabling its use in aqueous-phase polymerization or for creating water-soluble polymers without a subsequent hydrolysis step. In contrast to vinylphosphonates (e.g., vinylphosphonic acid), Vinyl phosphate features a P-O-C ester linkage, which offers a different chemical reactivity and degradation profile compared to the highly stable P-C bond of phosphonates. This distinction is critical for applications requiring controlled hydrolytic behavior. Furthermore, as a reactive monomer, it provides permanent, non-leaching properties, a key advantage over non-covalently bonded, additive flame retardants like triphenyl phosphate, which can migrate out of the polymer matrix over time, diminishing performance and causing potential environmental concerns.
Vinyl phosphate provides the highest weight percentage of phosphorus among readily available vinyl organophosphorus monomers. This allows formulators to achieve a target level of flame retardancy with a lower overall loading of the comonomer, thereby minimizing the impact on the bulk physical properties of the host polymer.
| Evidence Dimension | Phosphorus Content (% by weight) |
| Target Compound Data | Vinyl phosphate (CAS 36885-49-1): ~25.0% |
| Comparator Or Baseline | Diethyl vinylphosphonate (CAS 682-30-4): ~18.9% Diethyl vinyl phosphate (CAS 4851-64-3): ~17.2% |
| Quantified Difference | 32–45% higher phosphorus content per unit mass compared to common esterified analogs. |
| Conditions | Calculated from molecular formulas and atomic weights. |
This higher phosphorus efficiency is critical for developing high-performance flame-retardant polymers where maintaining mechanical strength, clarity, and other physical properties is paramount.
The dihydrogen phosphate group confers significant polarity and water solubility to Vinyl phosphate. This is in stark contrast to its esterified analogs, which are typically soluble in organic solvents. This property allows for its direct use in aqueous polymerization systems, a more environmentally favorable approach, and for the synthesis of inherently hydrophilic or water-soluble polymers.
| Evidence Dimension | Solubility Profile |
| Target Compound Data | Expected high solubility in water and polar protic solvents due to two acidic -OH groups. |
| Comparator Or Baseline | Diethyl vinylphosphonate is described as soluble in organic solvents like ethanol and ether with limited water solubility. |
| Quantified Difference | Qualitatively different processability, enabling aqueous vs. organic solvent-based reaction and formulation systems. |
| Conditions | Based on fundamental chemical principles of polarity and functional groups. |
For applications in biomedical hydrogels, dental adhesives, waterborne coatings, or scale inhibitors, the ability to polymerize directly in aqueous media simplifies manufacturing and formulation significantly.
The phosphate ester (P-O-C) linkage in Vinyl phosphate is susceptible to hydrolysis under certain acidic or basic conditions. This contrasts sharply with the carbon-phosphorus (C-P) bond in vinylphosphonates, which confers significantly higher chemical and thermal stability to the resulting polymers. This difference is not a universal disadvantage; it is a critical design parameter.
| Evidence Dimension | Bond Stability |
| Target Compound Data | Contains a hydrolyzable phosphate ester bond. |
| Comparator Or Baseline | Phosphonate-containing polymers are noted for higher thermal and chemical resistance than phosphate-containing polymers. |
| Quantified Difference | Fundamentally different chemical stability of the core phosphorus linkage. |
| Conditions | General chemical literature on organophosphorus compounds. |
This property allows a buyer to select Vinyl phosphate specifically for applications where controlled degradation is desired (e.g., biodegradable materials) or where the phosphate group is intended to act as a leaving group in a subsequent synthetic step.
For manufacturing high-performance materials where flame retardancy must be permanent and non-leaching. By copolymerizing Vinyl phosphate, its high phosphorus content can be leveraged to meet stringent fire safety standards (e.g., UL 94 V-0) with minimal impact on the material's mechanical properties, unlike high-loading additive solutions.
Where direct polymerization in aqueous media is required to create biocompatible materials. The resulting poly(vinyl phosphate) chains can act as adhesion promoters to mineralized tissues (like teeth or bone) or form hydrogels where the phosphate groups can chelate divalent cations or modulate pH-responsive swelling.
For applications requiring materials with high proton conductivity, such as membranes for fuel cells or flow batteries. The acidic dihydrogen phosphate groups along the polymer chain can form a hydrogen-bonding network that facilitates efficient proton transport, a property analogous to that of the well-studied poly(vinylphosphonic acid).